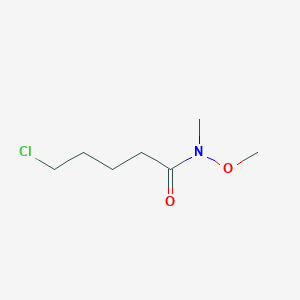

5-Chloro-N-methoxy-N-methylpentanamide

Description

5-Chloro-N-methoxy-N-methylpentanamide is an aliphatic amide derivative characterized by a pentanamide backbone with a chlorine substituent at the 5th carbon and an N-methoxy-N-methyl group. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the amide and ether functionalities.

Properties

IUPAC Name |

5-chloro-N-methoxy-N-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-9(11-2)7(10)5-3-4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAHGCYIBKTDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCCCCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576422 | |

| Record name | 5-Chloro-N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138344-21-5 | |

| Record name | 5-Chloro-N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methoxy-N-methylpentanamide typically involves the chlorination of N-methoxy-N-methylpentanamide. One common method is the reaction of N-methoxy-N-methylpentanamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methoxy-N-methylpentanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Reduction Reactions: The amide group can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

5-Chloro-N-methoxy-N-methylpentanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-methoxy-N-methylpentanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity to the target sites.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Nitro vs. Methoxy/Methyl Groups : The nitro-substituted analogs (e.g., compounds from ) exhibit reduced solubility in polar solvents compared to the target compound due to electron-withdrawing effects. However, nitro groups enhance electrophilicity, making these compounds reactive in aromatic substitution reactions. In contrast, the N-methoxy-N-methyl group in the target compound likely improves solubility in aprotic solvents like DMF or DMSO, favoring nucleophilic acyl substitution .

- Dimethylamino Group: The dimethylamino-substituted compound demonstrates pH-dependent solubility, with protonation under acidic conditions increasing hydrophilicity. This property is absent in the target compound, highlighting its utility in non-acidic environments.

Structural and Functional Divergence

- Aliphatic vs. Aromatic Backbones : The target compound and its aliphatic analogs (e.g., ) are more flexible, enabling interactions with enzymes or receptors in biological systems. In contrast, aromatic derivatives like exhibit rigid planar structures, favoring π-π stacking in crystal lattices or binding to aromatic protein residues .

- Sulfur-Containing Analogs : The sulfonamide group in introduces hydrogen-bonding capabilities and metabolic stability, which are absent in the target compound. This difference may make more suitable for long-acting pharmaceutical formulations .

Biological Activity

5-Chloro-N-methoxy-N-methylpentanamide (C7H14ClNO2) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

- Structural Characteristics : The compound features a chloro group, a methoxy group, and a methyl group attached to a pentanamide backbone, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. This property suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through mechanisms involving mitochondrial pathways. For instance, it was noted to enhance the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to increased cell death in treated cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspases and alters the balance between pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects.

Case Studies

-

Hepatoma Cell Study :

- A study focused on the effect of this compound on H35 hepatoma cells revealed that treatment led to significant apoptosis as evidenced by flow cytometry and Western blot analyses. The study highlighted the compound's potential as a therapeutic agent against liver cancer.

-

Bacterial Strain Testing :

- In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting its utility in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.